N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide
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Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific research community. BISA is a potential drug candidate that has shown promising results in various studies.
Scientific Research Applications
Chemical Synthesis and Modification
The compound , due to its complex structure incorporating benzofuran, isoxazole, and acetamide functionalities, plays a significant role in the synthesis of various chemical compounds. For example, research shows that derivatives of benzofuran and isoxazole have been synthesized for various applications, including potential anti-inflammatory and anticonvulsant agents. These syntheses often involve reactions such as the Claisen—Eschenmoser reaction, which has been used to produce N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides among others, indicating a broad utility in medicinal chemistry for modifying and improving biological activity (Mukhanova et al., 2007).
Antimicrobial and Antitumor Activity
The structural motifs present in the compound are also found in molecules designed for antimicrobial and antitumor activities. Novel compounds bearing similar structural features have been synthesized and shown to possess significant antimicrobial potential against various pathogens, highlighting the relevance of such structures in developing new therapeutic agents (Kaya et al., 2017). Additionally, the integration of benzofuran and isoxazole moieties has led to the creation of compounds with cytotoxic properties against cancer cell lines, further emphasizing the importance of such chemical frameworks in oncological research (Abu‐Hashem et al., 2020).
Pharmacophore Development
The diverse chemical reactivity and the ability to interact with biological targets make compounds with benzofuran, isoxazole, and acetamide groups interesting pharmacophores. Studies involving the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents demonstrate the compound's utility in drug discovery, where modifications to its structure could lead to the development of new medications with improved efficacy and safety profiles (Shakya et al., 2016).
properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-16-6-8-17(9-7-16)26-13-21(24)22-12-15-11-20(28-23-15)19-10-14-4-2-3-5-18(14)27-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDRDLGSOBXNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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